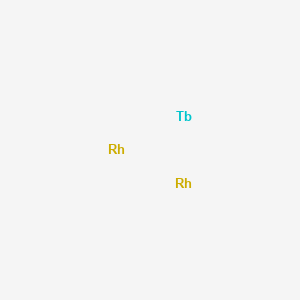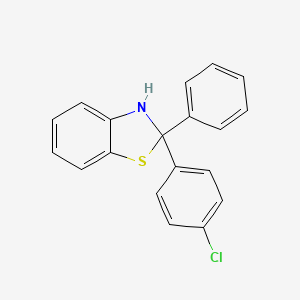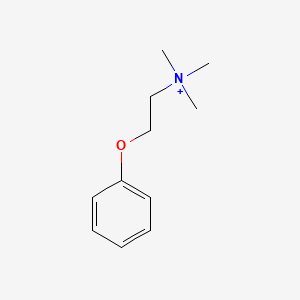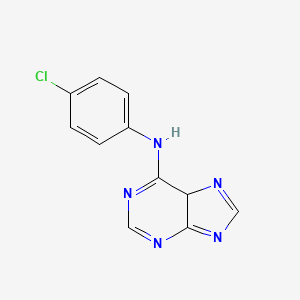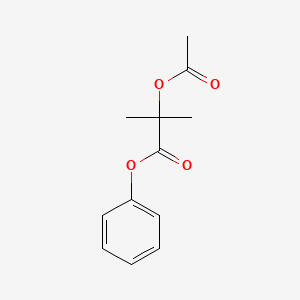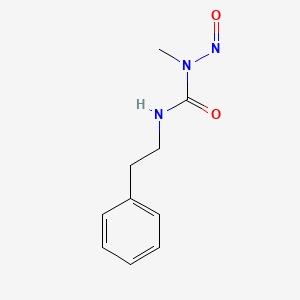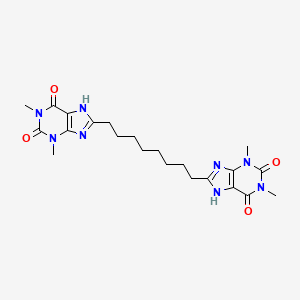
8,8'-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is a chemical compound that belongs to the class of purine derivatives. It is characterized by its unique structure, which includes two purine moieties connected by an octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) typically involves the reaction of 1,3-dimethylxanthine derivatives with an octane-1,8-diyl linker. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine: A structurally related compound with similar biological activities.
Caffeine: Another purine derivative with well-known stimulant effects.
Theophylline: Used in medicine for its bronchodilator properties.
Uniqueness
8,8’-Octane-1,8-diylbis(1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione) is unique due to its octane linker, which imparts distinct physicochemical properties and potential biological activities compared to other purine derivatives .
Properties
CAS No. |
5426-94-8 |
|---|---|
Molecular Formula |
C22H30N8O4 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
8-[8-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)octyl]-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H30N8O4/c1-27-17-15(19(31)29(3)21(27)33)23-13(25-17)11-9-7-5-6-8-10-12-14-24-16-18(26-14)28(2)22(34)30(4)20(16)32/h5-12H2,1-4H3,(H,23,25)(H,24,26) |
InChI Key |
NWYKIRXVJQWBDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCCCCCCCC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


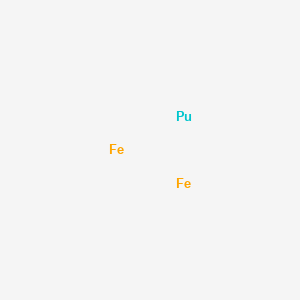
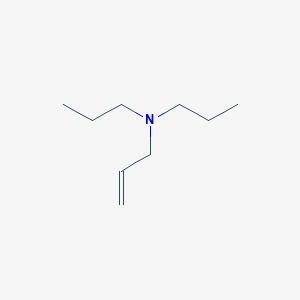
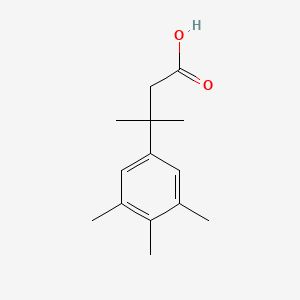
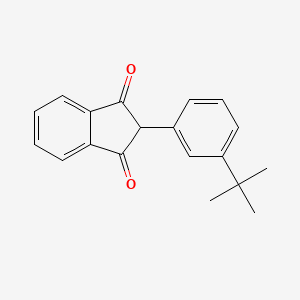
![N-tert-Butyl-2-[(4-chlorophenyl)(methanesulfonyl)amino]ethanimidic acid](/img/structure/B14726106.png)
